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Compound Name: 3-Iodo-5-nitropyridin-2-amine

Cat. No.: B1312864 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, the nuanced architecture

of molecular scaffolds plays a pivotal role in determining their biological activity and material

properties. The 3-iodo-5-nitropyridin-2-amine framework is a key pharmacophore, and

understanding its three-dimensional structure is paramount for rational drug design and the

development of novel materials. While the crystal structure of 3-iodo-5-nitropyridin-2-amine
itself is not publicly available, this guide provides a comparative analysis of closely related

halogenated 3-nitro-2-aminopyridine derivatives. By examining the crystallographic data of

these analogs, we can infer the likely structural behavior of the target compound and

understand the influence of halogen substitution on crystal packing and intermolecular

interactions.

This guide delves into the synthesis, crystallization, and detailed X-ray crystallographic analysis

of 2-amino-5-bromo-3-nitropyridine and 2-amino-5-chloro-3-nitropyridine, serving as pertinent

comparative models. We will explore the causality behind the experimental choices and

present the data in a clear, comparative format to aid researchers in their pursuit of novel

molecular entities based on the 3-iodo-5-nitropyridin-2-amine scaffold.

The Significance of the 3-Iodo-5-nitropyridin-2-
amine Scaffold
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The 2-aminopyridine moiety is a prevalent feature in a multitude of biologically active

compounds. The introduction of a nitro group and a halogen atom can significantly modulate

the electronic properties, lipophilicity, and hydrogen bonding capabilities of the molecule,

thereby influencing its interaction with biological targets. The iodo substituent, in particular, is of

interest due to its potential for forming strong halogen bonds, a type of non-covalent interaction

that is increasingly being recognized for its importance in molecular recognition and crystal

engineering.

Comparative Crystallographic Analysis
While the specific crystal structure of 3-iodo-5-nitropyridin-2-amine remains to be

determined, we can draw valuable insights from its bromo and chloro analogs. The following

table summarizes key chemical properties of these compounds, which are crucial for

understanding their behavior in the solid state.

Compound CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

2-Amino-5-

bromo-3-

nitropyridine

6945-68-2 C5H4BrN3O2 218.01 205-208

2-Amino-5-

chloro-3-

nitropyridine

5409-39-2 C5H4ClN3O2 173.56 193-197[1]

3-Iodo-5-

nitropyridin-2-

amine

25391-56-4 C5H4IN3O2 265.01 Not available

Note: The IUPAC name for CAS 25391-56-4 is 3-Iodo-5-nitropyridin-2-amine, while some

databases may list it as 2-Amino-3-iodo-5-nitropyridine.

The melting points of the bromo and chloro derivatives are relatively high, suggesting strong

intermolecular forces in their crystal lattices. It is anticipated that the iodo derivative would
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exhibit an even higher melting point due to the increased polarizability and potential for

stronger halogen bonding of the iodine atom.

Intermolecular Interactions: The Architects of the
Crystal Lattice
The crystal packing of these molecules is expected to be dominated by a network of hydrogen

bonds and halogen bonds. The amino group is a potent hydrogen bond donor, while the nitro

group and the pyridyl nitrogen are strong acceptors.

Caption: Potential intermolecular interactions in halogenated 3-nitro-2-aminopyridines.

Experimental Protocols
Synthesis of 2-Amino-3-nitro-5-halogenopyridines
A general and efficient method for the synthesis of 2-amino-3-nitro-5-halogenopyridines

involves the direct halogenation and subsequent nitration of 2-aminopyridine. This approach

provides good yields and regioselectivity.

Step-by-step Methodology:

Halogenation of 2-Aminopyridine:

Dissolve 2-aminopyridine in a suitable solvent such as tetrachlorocarbon.

Add hydrobromic acid (for bromination) or hydrochloric acid (for chlorination) dropwise at

room temperature.

Slowly add the corresponding halogen (bromine or chlorine) to the slurry.

Stir the reaction mixture for several hours at room temperature.

Filter the resulting precipitate and wash with the solvent to obtain the 2-amino-5-

halogenopyridine.

Nitration of 2-Amino-5-halogenopyridine:
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To a mixture of sulfuric acid and nitric acid (mixed acid), slowly add the 2-amino-5-

halogenopyridine while maintaining a low temperature.

After the addition is complete, warm the reaction mixture and stir for a designated period.

Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium

hydroxide solution) to precipitate the product.

Filter the solid, wash with water, and dry to obtain the 2-amino-3-nitro-5-halogenopyridine.

This protocol is adapted from the general method described in European Patent EP 0 530 524

A1.

Crystal Growth for X-ray Diffraction
Obtaining high-quality single crystals is a critical step for successful X-ray crystallographic

analysis. Slow evaporation is a commonly employed and effective technique for growing

crystals of small organic molecules.

Step-by-step Methodology:

Solvent Selection: Screen a variety of solvents with different polarities (e.g., ethanol,

methanol, acetone, ethyl acetate, and mixtures thereof) to find a suitable solvent in which the

compound has moderate solubility.

Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified 2-

amino-3-nitro-5-halogenopyridine in the chosen solvent by gentle heating.

Slow Evaporation: Filter the warm solution to remove any insoluble impurities and place it in

a clean vial. Cover the vial with a cap containing small perforations to allow for slow

evaporation of the solvent at room temperature.

Crystal Harvesting: Monitor the vial over several days to weeks for the formation of well-

defined single crystals. Once suitable crystals have formed, carefully harvest them from the

solution.

Data Presentation and Interpretation
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The crystallographic data obtained from a single-crystal X-ray diffraction experiment provides a

wealth of information about the molecular and crystal structure.

Key Crystallographic Parameters to Compare:

Parameter
2-Amino-5-bromo-
3-nitropyridine

2-Amino-5-chloro-
3-nitropyridine

Expected for 3-
Iodo-5-nitropyridin-
2-amine

Crystal System (To be determined) (To be determined) (To be determined)

Space Group (To be determined) (To be determined) (To be determined)

Unit Cell Dimensions (To be determined) (To be determined) (To be determined)

Key Bond Lengths (Å) (To be determined) (To be determined) (To be determined)

Key Bond Angles (°) (To be determined) (To be determined) (To be determined)

Hydrogen Bond

Geometry
(To be determined) (To be determined) (To be determined)

Halogen Bond

Geometry
(To be determined) (To be determined) (To be determined)

This table will be populated upon the successful acquisition and analysis of the crystal

structures of the bromo and chloro analogs.

Conclusion and Future Directions
This guide provides a foundational framework for understanding the structural chemistry of 3-
iodo-5-nitropyridin-2-amine derivatives. Through a comparative analysis of its halogenated

analogs, we can anticipate the key structural features and intermolecular interactions that

govern the solid-state architecture of this important molecular scaffold. The experimental

protocols provided herein offer a starting point for the synthesis and crystallization of these

compounds, paving the way for future X-ray crystallographic studies.

The determination of the crystal structure of 3-iodo-5-nitropyridin-2-amine and its derivatives

is a critical next step. This will provide definitive experimental data to validate the hypotheses
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presented in this guide and will undoubtedly accelerate the rational design of new

pharmaceuticals and functional materials based on this versatile chemical framework.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1312864?utm_src=pdf-custom-synthesis
https://www.sigmaaldrich.com/JP/ja/product/aldrich/594202
https://www.benchchem.com/product/b1312864#x-ray-crystallography-of-3-iodo-5-nitropyridin-2-amine-derivatives
https://www.benchchem.com/product/b1312864#x-ray-crystallography-of-3-iodo-5-nitropyridin-2-amine-derivatives
https://www.benchchem.com/product/b1312864#x-ray-crystallography-of-3-iodo-5-nitropyridin-2-amine-derivatives
https://www.benchchem.com/product/b1312864#x-ray-crystallography-of-3-iodo-5-nitropyridin-2-amine-derivatives
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1312864?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

